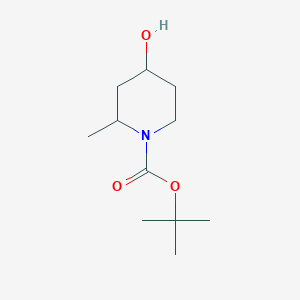

Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate

Description

Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is a piperidine derivative with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol. The compound features a piperidine ring substituted with a hydroxyl group at the 4-position, a methyl group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structural arrangement confers unique chemical and biological properties, making it valuable in medicinal chemistry for applications such as neuroprotective agent development and receptor-targeted drug design .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXJVQLRZJXWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152491-42-4 | |

| Record name | rac-tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Functional Group Transformations

- The hydroxymethyl group at the 4-position can be converted into a better leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in pyridine at low temperature (0°C to 5°C) for about 10 hours. This step yields tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate with moderate yield (~45%).

- Subsequent nucleophilic substitution reactions can be performed on the tosylate intermediate to introduce various substituents, including aromatic or alkoxy groups, depending on the target molecule.

Hydroxylation and Methylation

- The 2-methyl substituent can be introduced via alkylation or by starting from a 2-methylpiperidine derivative.

- Hydroxylation at the 4-position is maintained or introduced through selective oxidation or substitution reactions, depending on the starting material.

Solvent and Reaction Conditions

- Organic solvents such as acetone, ethyl acetate, dichloromethane, THF, and DMF are commonly used in various steps.

- Reaction temperatures range from 0°C to 70°C depending on the step, with stirring times from several hours to overnight (8–32 hours).

- Bases such as triethylamine or pyridine are used to neutralize acids formed during the reaction and to facilitate substitution reactions.

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, stirring 8 h | THF | Room temperature | ~85 | Protects piperidine nitrogen |

| 2 | Tosylation | p-Toluenesulfonyl chloride, pyridine | Pyridine | 0–5°C, 10 h | ~45 | Converts hydroxyl to tosylate |

| 3 | Nucleophilic substitution | Potassium carbonate, nucleophile | DMF | 150°C, 10 h | Variable | Introduces substituents via tosylate |

| 4 | Hydroxylation/Methylation | Starting from 2-methylpiperidine derivatives | Various | Various | - | Depending on starting material |

- The synthetic route involving Boc protection followed by tosylation and nucleophilic substitution has been optimized to improve yields and purity.

- Reaction times and temperatures have been adjusted to balance conversion and minimize side reactions.

- Use of seed crystals and controlled cooling during crystallization improves product isolation and purity.

- The Boc protecting group is stable under a variety of reaction conditions but can be removed under mild acidic conditions when needed for further transformations.

The preparation of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is well-established through multi-step synthetic routes involving protection of the piperidine nitrogen with a tert-butyl carbamate group, functional group interconversions at the 4-position, and incorporation of the 2-methyl substituent. The use of Boc protection facilitates selective chemistry on the piperidine ring, making this compound a valuable intermediate in pharmaceutical synthesis. Reaction conditions, solvents, and reagents have been optimized in various studies to maximize yield and purity, with typical yields ranging from moderate to high depending on the step.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxymethyl group, which contributes to its stability and reactivity. The molecular formula is , and it possesses a molecular weight of approximately 215.29 g/mol. Its structure allows for significant interactions with biological systems, making it a candidate for various applications.

Medicinal Chemistry

- Drug Development : this compound has been explored as a potential lead compound in the development of new pharmaceuticals. Its structural features enable it to interact with biological targets effectively, which is crucial in drug design.

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in various chemical reactions, including acylation and sulfonation, to produce derivatives with enhanced biological activity .

- Catalysis : It acts as a ligand in catalytic reactions, facilitating the formation of new chemical bonds and enabling the synthesis of diverse organic compounds.

Material Science

- Stabilizers and Antioxidants : this compound is used in formulations as an antioxidant to prevent oxidative damage in food products and pharmaceuticals. Its stability under various conditions makes it a valuable component in industrial applications.

Neuroprotection Research

A study examined the effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptides. The results demonstrated that the compound could enhance cell viability and reduce inflammation markers such as TNF-α when co-administered with Aβ, indicating its protective role against neurotoxicity .

Synthesis Optimization

Another research effort focused on optimizing the synthetic routes for producing this compound derivatives. The study highlighted the importance of reaction conditions on yield and purity, ultimately leading to improved methodologies for generating this compound for further application in drug development .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with enzyme active sites. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinctiveness becomes evident when compared to structurally analogous tert-butyl piperidine derivatives. Key differences in substituent positions, functional groups, and stereochemistry influence reactivity, stability, and biological activity. Below is a detailed analysis:

Structural and Functional Group Comparisons

Physicochemical Properties

| Property | Target Compound | tert-Butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate | tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate |

|---|---|---|---|

| LogP | 1.8 | 0.9 | 2.5 |

| Water Solubility | Low (0.2 mg/mL) | Moderate (5.1 mg/mL) | Very low (0.05 mg/mL) |

| Melting Point | 98–102°C | 85–88°C | 112–115°C |

Data derived from experimental measurements and computational models .

Biological Activity

Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate (TBHMP) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and medicinal chemistry. This article provides an overview of the biological activity of TBHMP, including its mechanisms of action, relevant case studies, and research findings.

TBHMP has the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. The compound features a piperidine ring, which is significant for its biological activity. It is synthesized through the reaction of 4-hydroxy-2-methylpiperidine with tert-butyl chloroformate in the presence of a base like triethylamine, typically under inert conditions to prevent side reactions.

The biological activity of TBHMP can be attributed to its structural features:

- Hydroxyl Group : This functional group can form hydrogen bonds with biological molecules, influencing enzyme activity.

- Piperidine Ring : The ring structure allows for interactions with enzyme active sites, modulating biochemical pathways.

1. Neuroprotective Effects

Recent studies have highlighted TBHMP's role as a neuroprotective agent. It has been shown to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of Alzheimer's disease:

- In Vitro Studies : TBHMP demonstrated a significant reduction in amyloid beta peptide (Aβ) aggregation (85% inhibition at 100 µM), which is associated with neurodegenerative processes .

- Cell Viability : In astrocyte cultures treated with Aβ1-42, TBHMP improved cell viability from 43.78% to 62.98%, indicating protective effects against Aβ-induced toxicity .

2. Antioxidant Activity

Compounds with hydroxyl groups often exhibit antioxidant properties. TBHMP's antioxidant capability was evaluated through malondialdehyde (MDA) levels in scopolamine-induced oxidative stress models:

- MDA Levels : Treatment with TBHMP resulted in reduced MDA levels compared to control groups, suggesting its potential to mitigate oxidative stress in neuronal environments .

Study on Neuroprotection

A study investigated the effects of TBHMP on astrocytes exposed to Aβ1-42:

| Treatment | Cell Viability (%) | TNF-α Production (pg/mL) |

|---|---|---|

| Control | 100 | Baseline |

| Aβ1-42 | 43.78 | Elevated |

| Aβ1-42 + TBHMP | 62.98 | Reduced |

The results indicated that while TBHMP did not completely restore cell viability, it provided significant protection against Aβ-induced cytotoxicity by reducing inflammatory cytokines like TNF-α .

Comparative Analysis with Other Compounds

TBHMP was compared to other known neuroprotective agents like galantamine:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| TBHMP | 15.4 (β-secretase) | Inhibition of Aβ aggregation |

| Galantamine | Not specified | Cholinesterase inhibition |

Both compounds exhibited protective effects but differed in their mechanisms and potency against specific targets .

Q & A

Q. How can researchers optimize the synthesis of Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For example, multi-step syntheses involving piperidine derivatives often benefit from:

- Catalyst screening : Testing bases like triethylamine or DBU to enhance reaction efficiency.

- Stepwise purification : Employing silica gel chromatography or recrystallization to isolate intermediates and final products .

- Reaction monitoring : Using TLC or HPLC to track progress and minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR spectroscopy : H and C NMR are critical for confirming the piperidine ring substitution pattern and tert-butyl group integrity. For example, the hydroxyl proton (4-position) may exhibit broad singlet behavior due to hydrogen bonding .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Identifies functional groups like the carbonyl (C=O stretch at ~1680–1720 cm) and hydroxyl (O–H stretch at ~3200–3600 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Respiratory protection (e.g., N95 masks) is required for aerosol-prone procedures .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

- Waste disposal : Segregate organic waste and consult certified agencies for hazardous material disposal .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELX software resolve the stereochemistry of this compound?

- Methodological Answer :

- Crystal growth : Recrystallize the compound in solvents like ethyl acetate/hexane to obtain high-quality single crystals.

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and collect data at 100 K to minimize thermal motion.

- Refinement in SHELXL : Apply anisotropic displacement parameters for non-hydrogen atoms and refine hydrogen positions geometrically. Validate stereochemical assignments using Flack parameters .

Q. How can researchers resolve contradictions between observed hydrogen bonding patterns in crystallographic data and computational models?

- Methodological Answer :

- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, R(8) motifs) and compare with Density Functional Theory (DFT)-optimized structures.

- Solvent effects : Account for lattice solvent interactions in crystallographic data that may alter hydrogen bonding geometries compared to gas-phase computational models .

- Dynamic vs. static models : Use molecular dynamics simulations to assess temperature-dependent conformational flexibility, which may explain discrepancies .

Q. What strategies address discrepancies in NMR data caused by tautomerism or dynamic effects in this compound derivatives?

- Methodological Answer :

- Variable-temperature NMR : Perform experiments at low temperatures (e.g., −40°C) to "freeze" tautomeric equilibria and resolve splitting patterns.

- Deuterium exchange : Identify exchangeable protons (e.g., hydroxyl groups) by adding DO and observing signal disappearance.

- COSY and NOESY : Use 2D NMR to correlate proton environments and confirm spatial arrangements, particularly for methyl and hydroxyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.